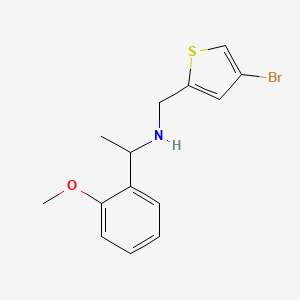
2-((4-Bromophenyl)thio)-N-cyclopentylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Bromophenyl)thio)-N-cyclopentylacetamide is an organic compound that features a bromophenyl group attached to a thioether linkage, which is further connected to an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromophenyl)thio)-N-cyclopentylacetamide typically involves the following steps:
Formation of 4-bromothiophenol: This can be synthesized via the reduction of 4-bromo-benzenesulfonyl chloride using red phosphorus and iodine in an acidic solution.
Thioether Formation: The 4-bromothiophenol is then reacted with an appropriate acetamide derivative under basic conditions to form the thioether linkage.
Cyclopentyl Substitution: The final step involves the substitution of the acetamide group with a cyclopentyl group, typically using cyclopentylamine in the presence of a coupling agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-Bromophenyl)thio)-N-cyclopentylacetamide can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Phenyl derivative.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-((4-Bromophenyl)thio)-N-cyclopentylacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting antimicrobial and anticancer activities.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, especially those containing thioether and acetamide functionalities.
Material Science: It may be used in the development of new materials with specific electronic or optical properties due to the presence of the bromophenyl group.
Wirkmechanismus
The mechanism of action of 2-((4-Bromophenyl)thio)-N-cyclopentylacetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with bacterial or cancer cell enzymes, inhibiting their function and leading to antimicrobial or anticancer effects . The exact molecular pathways would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also contains a bromophenyl group and has shown promising antimicrobial and anticancer activities.
4-Bromothiophenol: A simpler compound that serves as a precursor in the synthesis of 2-((4-Bromophenyl)thio)-N-cyclopentylacetamide.
Uniqueness
This compound is unique due to its combination of a bromophenyl group, thioether linkage, and cyclopentylacetamide moiety. This unique structure allows it to interact with a variety of molecular targets and undergo diverse chemical reactions, making it a versatile compound in scientific research.
Eigenschaften
Molekularformel |
C13H16BrNOS |
|---|---|
Molekulargewicht |
314.24 g/mol |
IUPAC-Name |
2-(4-bromophenyl)sulfanyl-N-cyclopentylacetamide |
InChI |
InChI=1S/C13H16BrNOS/c14-10-5-7-12(8-6-10)17-9-13(16)15-11-3-1-2-4-11/h5-8,11H,1-4,9H2,(H,15,16) |
InChI-Schlüssel |
UIDVVTXJVZDLHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)NC(=O)CSC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Benzo[d]oxazol-2-ylthio)-N-(sec-butyl)acetamide](/img/structure/B14915937.png)

![dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane](/img/structure/B14915954.png)




![2-nitro-N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B14915989.png)






